2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound appears to contain a tetrahydroisoquinoline group, which is a type of nitrogen-containing heterocycle. It also contains a trifluoro-2-[(trimethylsilyl)oxy]propyl group. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Trimethylsilyl groups are often used as protecting groups in organic synthesis, particularly for alcohols .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline ring, possibly through a Pictet-Spengler reaction or similar cyclization. The trifluoro-2-[(trimethylsilyl)oxy]propyl group could potentially be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a bicyclic system due to the tetrahydroisoquinoline group, with the trifluoro-2-[(trimethylsilyl)oxy]propyl group attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating trimethylsilyl group. The nitrogen atom in the tetrahydroisoquinoline ring could also potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, while the trimethylsilyl group could potentially make it more volatile .Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1,1-trifluoropropan-2-yl]oxy-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3NOSi/c1-21(2,3)20-14(15(16,17)18)11-19-9-8-12-6-4-5-7-13(12)10-19/h4-7,14H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNPROXVVKBYML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CN1CCC2=CC=CC=C2C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134326 | |
Record name | 1,2,3,4-Tetrahydro-2-[3,3,3-trifluoro-2-[(trimethylsilyl)oxy]propyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672952-09-9 | |
Record name | 1,2,3,4-Tetrahydro-2-[3,3,3-trifluoro-2-[(trimethylsilyl)oxy]propyl]isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672952-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2-[3,3,3-trifluoro-2-[(trimethylsilyl)oxy]propyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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